molecular formula C21H20Cl2N2O B408077 11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 329206-31-7

11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No. B408077
CAS RN: 329206-31-7
M. Wt: 387.3g/mol
InChI Key: AZWFYZHFDCGFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as benzodiazepines . These are organic compounds containing a benzene ring fused to either isomers of diazepine (unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms) .


Molecular Structure Analysis

The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .


Chemical Reactions Analysis

The experimental C5–C6–C7–C8 torsion angle 175 (8)° and calculated observe at 178.8 (°), confirms the molecule exhibits an E configuration concerning the C6=C7 double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm^3, boiling point of 609.9±55.0 °C at 760 mmHg, and a flash point of 322.6±31.5 °C . It also has a molar refractivity of 115.2±0.4 cm^3 and a molar volume of 315.2±5.0 cm^3 .

Scientific Research Applications

Antitrypanosomal Activity

This compound has been evaluated for its potential as a trypanocidal agent against Trypanosoma cruzi, the parasite responsible for Chagas disease. The study includes in vitro assays and theoretical characterizations of pharmacokinetics and pharmacodynamics .

Antioxidant and Anxiolytic Properties

Researchers have synthesized derivatives of this compound that exhibit potent antioxidant and anxiolytic effects. These properties are beneficial for managing oxidative stress and anxiety disorders .

Synthesis of Midazolam

The compound has been used in the synthesis of midazolam , a medication typically used for anesthesia, procedural sedation, trouble sleeping, and severe agitation .

Pharmaceutical Applications

Benzodiazepine derivatives like this compound are known for their wide range of pharmaceutical applications including anti-anxiety , anti-convulsion , antimicrobial , sedative , and hypnotic effects .

Industrial Applications

These derivatives are also utilized in industry for purposes such as dyes for acrylic fibers in photography and materials with distinct electron mobility for electron transformation .

Pharmacological Properties

Benzoxazine and benzoxazinone derivatives exhibit pharmacological properties like anti-inflammatory , analgesic , antifungal , neuroprotective , and antibacterial activities .

Muscle Relaxants and Anticonvulsants

The core structure of benzodiazepines is used in medications that function as muscle relaxants and anticonvulsants due to their ability to act on the central nervous system .

Green Chemistry Synthesis

A novel synthetic strategy has been developed for these derivatives using green chemistry principles. This involves a catalytic method that is straightforward, effective, and environmentally friendly .

Each application mentioned above represents a unique field where the compound has shown potential or proven efficacy. The versatility of this compound in various scientific research applications highlights its significance in both medicinal chemistry and industrial processes.

Insights of potential trypanocidal effect - Springer Microwave-assisted synthesis - Springer Microwave Assisted Synthesis - SSRN Improved synthesis of midazolam - Springer Microwave-assisted preparation - SAGE Journals Advancements in Synthesis - Bentham Science Synthesis and Medicinal Importance - Springer 1,4-Benzodiazepines Description - IntechOpen A Novel Synthetic Strategy - Springer

properties

IUPAC Name

6-(2,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O/c1-21(2)10-17-19(18(26)11-21)20(13-8-7-12(22)9-14(13)23)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWFYZHFDCGFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
Reactant of Route 3
11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
Reactant of Route 4
11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.